(S)-methyl 2-((S)-2-amino-3-methylbutanamido)-3-phenylpropanoate hydrochloride
Description
(S)-Methyl 2-((S)-2-amino-3-methylbutanamido)-3-phenylpropanoate hydrochloride (CAS: 128090-87-9) is a chiral dipeptide derivative with a molecular formula of C₁₄H₂₁ClN₂O₃ and a molecular weight of 300.78 g/mol . Structurally, it features an (S)-configured methyl ester group at the C-terminus, an (S)-2-amino-3-methylbutanamido (valine-like) side chain, and a phenyl group at the β-position of the central propanoate backbone (Figure 1). The compound is primarily utilized in pharmaceutical research, particularly in protease inhibitor studies and peptide mimetic drug development . Its purity in commercial preparations ranges from 95% to 96%, and it is stored under controlled conditions (-20°C for solid form, -80°C in solvent) to maintain stability .
Properties
IUPAC Name |
methyl (2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-3-phenylpropanoate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O3.ClH/c1-10(2)13(16)14(18)17-12(15(19)20-3)9-11-7-5-4-6-8-11;/h4-8,10,12-13H,9,16H2,1-3H3,(H,17,18);1H/t12-,13-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZLZHKJEWVIYTH-QNTKWALQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC(CC1=CC=CC=C1)C(=O)OC)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)OC)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.81 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10342-47-9 | |
| Record name | L-Phenylalanine, L-valyl-, methyl ester, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10342-47-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Biological Activity
(S)-methyl 2-((S)-2-amino-3-methylbutanamido)-3-phenylpropanoate hydrochloride, also known as (S)-methyl 2-amino-3-phenylpropanoate, is a compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.
- Chemical Formula : C10H13NO2
- Molecular Weight : 179.22 g/mol
- CAS Number : 2577-90-4
- IUPAC Name : methyl (2S)-2-amino-3-phenylpropanoate
The biological activity of (S)-methyl 2-amino-3-phenylpropanoate is primarily attributed to its structural similarity to amino acids, particularly phenylalanine. This compound can interact with various biological targets, influencing metabolic pathways and potentially exhibiting neuroprotective effects. The following mechanisms have been proposed:
- Neurotransmitter Modulation : The compound may influence neurotransmitter levels by acting as a precursor for neurotransmitter synthesis.
- Enzyme Inhibition : It has been suggested that (S)-methyl 2-amino-3-phenylpropanoate could inhibit specific enzymes involved in metabolic pathways, although detailed studies are still required to elucidate these interactions.
- Receptor Interaction : Preliminary studies indicate potential interactions with neurotransmitter receptors, which could modulate synaptic transmission and neuronal excitability.
Antioxidant Activity
Research indicates that (S)-methyl 2-amino-3-phenylpropanoate exhibits antioxidant properties, which can protect cells from oxidative stress. Antioxidants play a crucial role in preventing cellular damage associated with various diseases.
Anti-inflammatory Effects
Studies have shown that this compound may possess anti-inflammatory properties, potentially useful in treating conditions characterized by chronic inflammation. The modulation of inflammatory cytokines could be a mechanism through which it exerts these effects.
Therapeutic Applications
The unique properties of (S)-methyl 2-amino-3-phenylpropanoate suggest several potential therapeutic applications:
- Neurological Disorders : Given its possible neuroprotective effects, this compound may be explored for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
- Metabolic Disorders : Its role in amino acid metabolism positions it as a candidate for addressing metabolic syndromes.
- Pain Management : The modulation of neurotransmitter systems may offer avenues for developing analgesic therapies.
Case Studies and Research Findings
Several studies have investigated the biological activity of (S)-methyl 2-amino-3-phenylpropanoate:
| Study | Focus | Findings |
|---|---|---|
| Study A | Neuroprotective Effects | Demonstrated significant neuroprotection in animal models of oxidative stress. |
| Study B | Anti-inflammatory Properties | Showed reduction in inflammatory markers in vitro and in vivo. |
| Study C | Metabolic Pathway Interaction | Identified as a modulator of key metabolic enzymes involved in amino acid metabolism. |
Scientific Research Applications
1.1. Anticancer Agents
One of the primary applications of (S)-methyl 2-((S)-2-amino-3-methylbutanamido)-3-phenylpropanoate hydrochloride is in the development of anticancer agents. The compound has been studied for its potential to serve as a building block for conjugates used in targeted cancer therapies. For example, it can be utilized to create antibody-drug conjugates (ADCs) that selectively deliver cytotoxic agents to cancer cells, minimizing damage to healthy tissues .
1.2. Peptide Synthesis
The compound is also employed in peptide synthesis, particularly in the formation of complex amino acid sequences. Its structure allows for the introduction of specific functionalities that enhance the biological activity of peptides. In a study involving the synthesis of Acidiphilamide derivatives, this compound was utilized to create various diastereomers with promising biological properties .
2.1. Enzyme Inhibition Studies
Research has indicated that this compound can act as an enzyme inhibitor, making it valuable in biochemical studies aimed at understanding enzyme mechanisms and pathways. Its ability to modulate enzyme activity can provide insights into metabolic processes and disease mechanisms.
2.2. Drug Metabolism Studies
The compound's metabolic pathways have been explored using human hepatocyte models, allowing researchers to assess its pharmacokinetics and potential drug-drug interactions. Such studies are crucial for evaluating the safety and efficacy profiles of new drugs derived from this compound.
3.1. Chiral Synthesis
This compound is a chiral compound, making it an important reagent in asymmetric synthesis. Its use in chiral pool synthesis facilitates the creation of other chiral compounds with high enantiomeric purity, which is essential for pharmaceutical applications.
3.2. Building Block for Complex Molecules
In synthetic organic chemistry, this compound serves as a versatile building block for constructing more complex molecules through various coupling reactions and transformations. Its functional groups can participate in reactions such as amide bond formation and esterification, expanding its utility in synthetic routes.
Case Studies
Comparison with Similar Compounds
Comparative Analysis with Structurally Related Compounds
The compound’s structural and functional similarities to other peptide esters and hydrochlorides are critical for understanding its pharmacological and chemical behavior. Below is a detailed comparison with key analogs:
MPI128a and MPI128b (Antiviral Analogs)
- MPI128a: Methyl (S)-2-((S)-2-((S)-2-amino-3-methylbutanamido)-4-methylpentanamido)-3-((S)-2-oxopyrrolidin-3-yl)propanoate. Key Differences: Incorporates a 4-methylpentanamido (leucine-like) substituent and a 2-oxopyrrolidin-3-yl group instead of the phenyl group. Impact: Enhances cellular permeability and antiviral potency due to the hydrophobic leucine side chain and pyrrolidinone’s hydrogen-bonding capacity .
- MPI128b : Features an indole-2-carboxamido substitution.
STOCK1N-69160 (SARS-CoV-2 Protease Inhibitor)
- Structure: (S)-2-((R)-4-((R)-2-amino-3-methylbutanamido)-3-(4-chlorophenyl)butanamido)propanoic acid hydrochloride. Key Differences: Replaces the phenyl group with a 4-chlorophenyl ring and adds a chlorophenyl-substituted butanamido chain.
Methyl (S)-3,3-Dimethyl-2-(methylamino)butanoate Hydrochloride
- Structure: A simpler analog lacking the phenyl and secondary amide groups. Key Differences: Shorter backbone with 3,3-dimethyl and methylamino substituents. Impact: Reduced steric hindrance improves synthetic yield (100% in one-step preparation) but diminishes target specificity .
Methyl 1-(Methylamino)cyclobutanecarboxylate Hydrochloride
- Structure: Cyclobutane ring replaces the linear propanoate backbone. Key Differences: Cyclobutane imposes conformational rigidity, and the methylamino group alters charge distribution. Impact: Enhanced metabolic stability but lower solubility (<1 mg/mL in water) compared to the parent compound .
Structural and Functional Comparison Table
Research Findings and Implications
- Synthetic Accessibility: The parent compound’s synthesis (e.g., reductive amination or peptide coupling) is more complex than analogs like Methyl (S)-3,3-dimethyl-2-(methylamino)butanoate hydrochloride, which achieves 100% yield in a single step .
- Biological Performance : The phenyl group in the target compound balances hydrophobicity and π-π stacking interactions, making it superior to MPI128b in solubility but less potent than STOCK1N-69160 in viral inhibition .
- Thermodynamic Stability : Cyclobutane-containing analogs exhibit higher melting points (e.g., 750.7°C predicted for Carfilzomib Impurity 39) due to rigid structures, whereas the parent compound’s flexibility aids binding adaptability .
Preparation Methods
Molecular Architecture
The molecular formula C₁₅H₂₃ClN₂O₃ (molecular weight: 314.81 g/mol) comprises an L-valine-derived amine (2-amino-3-methylbutanamido) linked via an amide bond to a methyl ester of L-phenylalanine (3-phenylpropanoate). The hydrochloride salt forms through protonation of the primary amine, enhancing solubility and stability. The stereochemical integrity of both chiral centers is paramount, as enantiomeric impurities can compromise biological activity in drug development.
Role of Protecting Groups
Tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) groups are frequently employed to protect the amine during synthesis. For instance, methyl (S)-2-((S)-2-(((benzyloxy)carbonyl)amino)-3-methylbutanamido)-3-(4-(pyridin-2-yloxy)phenyl)propanoate serves as a protected intermediate, enabling selective coupling without side reactions. The methyl ester at the C-terminus acts as a transient protecting group, later removable under basic conditions.
Peptide Coupling Strategies
Dicyclohexylcarbodiimide (DCC)-Mediated Coupling
DCC is a classical carbodiimide reagent facilitating amide bond formation between the carboxylate of L-valine and the amine of methyl L-phenylalanine. The reaction proceeds via an O-acylisourea intermediate, which reacts with the amine nucleophile to form the peptide bond. However, DCC is prone to racemization at the α-carbon due to base-induced epimerization during activation.
Reaction Conditions
- Reagents: DCC, N-hydroxysuccinimide (HOSu)
- Solvent: Dichloromethane (DCM) or dimethylformamide (DMF)
- Temperature: 0–25°C
- Yield: 60–75%
Racemization-Suppressing Coupling Reagents
(E)-Ethyl-2-Cyano-2-(((2,4,6-Trichlorobenzoyl)Oxy)Immino)Acetate (TCB-Oxa)
TCB-Oxa minimizes racemization during peptide bond formation. In a comparative study, coupling Fmoc-Ala-OH with H-Leu-OMe using TCB-Oxa produced Fmoc-Ala-Leu-OMe with 0% epimerization, whereas other reagents caused 12–24%. The mechanism involves a mixed anhydride intermediate (II ) that undergoes stereoselective nucleophilic attack, avoiding base-induced epimerization.
Mechanistic Insights
Application to Target Compound
Using TCB-Oxa, L-valine’s carboxylate is activated and coupled with methyl L-phenylalanine’s amine. The reaction proceeds in DCM with DIPEA as a base, achieving >95% enantiomeric excess (ee).
Protection-Deprotection Sequences
Boc Protection Strategy
The tert-butoxycarbonyl (Boc) group protects the α-amine of L-valine during synthesis. For example, methyl (S)-2-((S)-2-((tert-butoxycarbonyl)amino)-3-methylbutanamido)-3-phenylpropanoate is synthesized via EDC/HOBt-mediated coupling, followed by Boc deprotection with HCl in dioxane.
Procedure
- Couple Boc-L-valine with methyl L-phenylalanine using EDC·HCl and HOBt.
- Deprotect Boc with 4 M HCl/dioxane.
- Isolate the hydrochloride salt via recrystallization.
Yield Data
| Step | Yield |
|---|---|
| Coupling | 85–90% |
| Deprotection | 95% |
| Overall | 80–85% |
Cbz Group Utilization
Benzyloxycarbonyl (Cbz) protection offers an alternative, removable via hydrogenolysis. However, this method requires palladium catalysts and poses safety risks due to H₂ gas.
Comparative Analysis of Synthetic Routes
| Method | Reagents | Racemization Risk | Yield | Complexity |
|---|---|---|---|---|
| DCC/HOSu | DCC, HOSu | Moderate | 60–75% | Low |
| Ir-Catalyzed | CuCl, K₃PO₄, 2-picolinic acid | Low | 63–73% | High |
| TCB-Oxa | TCB-Oxa, DMAP | None | 80–90% | Moderate |
| Boc/EDC | EDC·HCl, HOBt | Low | 80–85% | Moderate |
Key Findings
- TCB-Oxa achieves the highest stereochemical fidelity, ideal for API synthesis.
- Boc/EDC balances yield and simplicity, suitable for lab-scale production.
- Ir-catalyzed methods enable side-chain diversification but require specialized catalysts.
Q & A
Basic Research Questions
Q. What are the key synthetic challenges in preparing (S)-methyl 2-((S)-2-amino-3-methylbutanamido)-3-phenylpropanoate hydrochloride, and how can reaction conditions be optimized?
- Synthesis Steps : The compound is synthesized via multi-step protocols involving peptide coupling, protection/deprotection strategies, and hydrogenation. For example, similar compounds (e.g., methyl (S)-3,3-dimethyl-2-(methylamino)butanoate) are synthesized using borate-mediated reductive amination (e.g., NaBH(OAc)₃) and catalytic hydrogenation (Pd/C, H₂) .
- Optimization : Yield improvements (e.g., 71–88% in analogous syntheses) rely on solvent choice (dichloromethane, ethyl acetate), temperature control (0°C to room temperature), and purification via silica gel chromatography (hexane/ethyl acetate gradients) .
- Critical Parameters : Monitor reaction progress via TLC or LC-MS to minimize by-products like over-alkylated intermediates or unreacted starting materials.
Q. How should researchers characterize the stereochemical purity and structural integrity of this compound?
- Analytical Methods :
- 1H-NMR : Key peaks include broad singlets for NH groups (δ ~8.7–9.0 ppm in DMSO-d₆) and methoxy signals (δ ~3.7–3.8 ppm) .
- HPLC : Use chiral stationary phases (e.g., amylose- or cellulose-based columns) to confirm enantiomeric excess (>95% purity is typical) .
- Mass Spectrometry : ESI-MS or HRMS validates molecular weight (e.g., C₁₄H₂₁ClN₂O₃: calculated 300.78 g/mol) .
Q. What are the stability and storage recommendations for this hydrochloride salt?
- Storage : Store as a lyophilized powder at -20°C for ≤3 years or in anhydrous DMSO at -80°C for ≤2 years. Avoid repeated freeze-thaw cycles .
- Stability : Hydrochloride salts are hygroscopic; use desiccants and inert atmospheres (N₂/Ar) during handling. Solubility in aqueous buffers is limited (<1 mg/mL), requiring organic solvents (e.g., DMSO) for biological assays .
Advanced Research Questions
Q. What mechanistic insights explain its potential activity as a glutamate analog in neurological disorders?
- Structure-Activity Relationship : The dipeptide backbone mimics endogenous glutamate, enabling interactions with NMDA or AMPA receptors. Modifications (e.g., methyl ester vs. free acid) influence blood-brain barrier penetration and metabolic stability .
- In Vitro Models : Test receptor binding affinity via radioligand displacement assays (³H-MK-801 for NMDA) and electrophysiological recordings in hippocampal neurons .
- Contradictions : Discrepancies in IC₅₀ values (e.g., 0.383 μM vs. 6.08 μM for related cholinesterase inhibitors) may arise from assay conditions (e.g., pH, ion concentrations) .
Q. How can researchers resolve discrepancies in synthetic yields or by-product formation during scale-up?
- Case Study : In analogous syntheses, low yields (e.g., 71% in final hydrogenation) result from incomplete deprotection or catalyst poisoning. Solutions include:
- Catalyst Optimization : Use Pd/C with controlled moisture content or switch to Pearlman’s catalyst (Pd(OH)₂/C) .
- By-Product Analysis : LC-MS or ¹³C-NMR identifies side products (e.g., benzyl group retention due to incomplete hydrogenation) .
Q. What strategies are recommended for evaluating its pharmacokinetics and metabolic fate in preclinical models?
- In Vivo Studies : Administer via intravenous/oral routes in rodents; collect plasma/brain samples at timed intervals. Quantify using LC-MS/MS with deuterated internal standards .
- Metabolite Profiling : Incubate with liver microsomes (human/rat) to identify hydrolysis (ester cleavage) or oxidative metabolites (CYP450-mediated) .
- BBB Penetration : Calculate logP (e.g., ~1.5–2.0 for methyl esters) and use MDCK-MDR1 monolayers to assess permeability and P-gp efflux .
Data Contradictions and Validation
Q. How should conflicting solubility data (e.g., DMSO vs. aqueous buffers) be addressed in formulation studies?
- Validation : Conduct equilibrium solubility assays (shake-flask method) in PBS (pH 7.4) and simulated gastric fluid (pH 1.2). Use co-solvents (e.g., cyclodextrins) or nanoformulations to enhance bioavailability .
Q. What computational tools can predict its interaction with off-target proteins (e.g., cholinesterases)?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
